molecular formula C13H20Cl2N2 B1662946 TC 1698 dihydrochloride CAS No. 787587-06-8

TC 1698 dihydrochloride

Cat. No. B1662946
M. Wt: 275.21 g/mol
InChI Key: ZQUQBCHNSBJMCG-UHFFFAOYSA-N
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Description

TC-1698 dihydrochloride is a drug developed by Targacept . It acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .


Molecular Structure Analysis

The IUPAC name for TC-1698 dihydrochloride is 2-pyridin-3-yl-1-azabicyclo [3.2.2]nonane dihydrochloride . The molecular formula is C13H20Cl2N2 . The exact mass is 274.10 and the molecular weight is 275.220 .


Physical And Chemical Properties Analysis

TC-1698 dihydrochloride is a solid powder . It is soluble in DMSO . .

Scientific Research Applications

Neuroprotective Effects

TC 1698 dihydrochloride, a novel α7-selective agonist, has been studied for its neuroprotective effects. Research by Marrero et al. (2004) found that TC 1698 activates the JAK2/PI-3K cascade, offering neuroprotection against Aβ (1-42)-induced apoptosis in PC12 cells. This study highlights the potential of TC 1698 in neuroprotection, particularly in relation to the α7 nicotinic acetylcholine receptor (nAChR) and its role in apoptosis control and cell viability (Marrero et al., 2004).

Environmental Impact and Degradation

The environmental impact and degradation pathways of compounds similar to TC 1698 dihydrochloride have been a subject of study. For instance, research on triclosan (TCS), which shares some chemical similarities with TC 1698 dihydrochloride, has revealed insights into its behavior in wastewater treatment systems and its environmental fate. McAvoy et al. (2002) reported on the fate and removal of triclosan in wastewater treatment systems, shedding light on the environmental concentrations and biotransformation by-products of similar compounds (McAvoy et al., 2002).

Toxicity and Risk Assessment

The toxicity and risk assessment of similar chlorinated compounds, like trichloroethylene (TCE), have been extensively studied, providing a framework that could be applicable to TC 1698 dihydrochloride. Jollow et al. (2009) reviewed the risk assessment process for TCE, emphasizing the importance of considering dose-response relationships, modes of action, and metabolic/toxicokinetic processes in evaluating the risks associated with environmental contaminants (Jollow et al., 2009).

Safety And Hazards

The safety data sheet for TC-1698 dihydrochloride indicates that it should be handled with care . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQBCHNSBJMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC 1698 dihydrochloride

Synthesis routes and methods

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TC 1698 dihydrochloride
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TC 1698 dihydrochloride
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TC 1698 dihydrochloride
Reactant of Route 5
TC 1698 dihydrochloride
Reactant of Route 6
TC 1698 dihydrochloride

Citations

For This Compound
2
Citations
R Zwart, M Strotton, J Ching, PC Astles… - European Journal of …, 2014 - Elsevier
… (dHβE), methyllycaconitine citrate (MLA), (±)-epibatidine, varenicline tartrate, DMAB-anabaseine dihydrochloride, sazetidine-A dihydrochloride, PNU-282987, TC-1698 dihydrochloride, …
Number of citations: 30 www.sciencedirect.com
C Abrial - 2014 - theses.fr
Les macrophages jouent un rôle dans l'inflammation de certaines pathologies pulmonaires comme l'asthme et la broncho pneumopathie chronique obstructive. Selon la dichotomie Th1 …
Number of citations: 2 www.theses.fr

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